molecular formula C15H8ClN5O2 B13589354 6-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine CAS No. 67458-39-3

6-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B13589354
CAS No.: 67458-39-3
M. Wt: 325.71 g/mol
InChI Key: GYNCMUSCCXFFKD-UHFFFAOYSA-N
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Description

6-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound belongs to the class of triazolophthalazines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 6-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrophenylhydrazine with 6-chlorophthalic anhydride in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

6-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:

Comparison with Similar Compounds

6-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

67458-39-3

Molecular Formula

C15H8ClN5O2

Molecular Weight

325.71 g/mol

IUPAC Name

6-chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C15H8ClN5O2/c16-13-11-3-1-2-4-12(11)15-18-17-14(20(15)19-13)9-5-7-10(8-6-9)21(22)23/h1-8H

InChI Key

GYNCMUSCCXFFKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3N=C2Cl)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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